molecular formula C9H9N5O2 B181407 Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 104909-69-5

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B181407
CAS No.: 104909-69-5
M. Wt: 219.2 g/mol
InChI Key: IDYMCYUFPXRJID-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMCYUFPXRJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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